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3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide

Monomer purity assessment Recrystallization process design Polyimide precursor characterization

3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide (CAS 299176-63-9), also referred to as DN6FPPO or mDN6FPPO, is an electron-deficient triarylphosphine oxide monomer bearing two 3-nitrophenyl groups and one 3,5-bis(trifluoromethyl)phenyl group. This compound serves as the direct nitrated precursor to the corresponding diamine monomer DA6FPPO, which is employed in the synthesis of fluorinated polyimides with enhanced solubility, thermal stability, and low dielectric constants.

Molecular Formula C20H11F6N2O5P
Molecular Weight 504.3 g/mol
CAS No. 299176-63-9
Cat. No. B1498284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide
CAS299176-63-9
Molecular FormulaC20H11F6N2O5P
Molecular Weight504.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)[N+](=O)[O-])C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C20H11F6N2O5P/c21-19(22,23)12-7-13(20(24,25)26)9-18(8-12)34(33,16-5-1-3-14(10-16)27(29)30)17-6-2-4-15(11-17)28(31)32/h1-11H
InChIKeyVAJUEGMQFVXDQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide (CAS 299176-63-9): What Researchers and Procurement Teams Need to Know Before Ordering


3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide (CAS 299176-63-9), also referred to as DN6FPPO or mDN6FPPO, is an electron-deficient triarylphosphine oxide monomer bearing two 3-nitrophenyl groups and one 3,5-bis(trifluoromethyl)phenyl group [1]. This compound serves as the direct nitrated precursor to the corresponding diamine monomer DA6FPPO, which is employed in the synthesis of fluorinated polyimides with enhanced solubility, thermal stability, and low dielectric constants [2]. The nitro groups are not inert spectators; they enable controlled reduction to the amine under mild catalytic hydrogenation conditions (H₂, Pd/C, 50 °C, 1000 psi), achieving ~90% yield [1], and the 3-nitro substitution pattern on the phenyl rings distinguishes this intermediate from para-nitro or unsubstituted phenyl analogs in terms of electronic tuning and subsequent polymer architecture [3].

Why Close Analogs of 3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide Cannot Simply Replace It in Research and Manufacturing


Simply substituting a related triarylphosphine oxide for 3,5-bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide breaks the intended synthetic logic of the monomer-to-polymer workflow. The compound is not a final functional material; rather, it is a precisely defined intermediate whose nitro groups must be in the meta position to yield the diamine monomer bis(3-aminophenyl)-3,5-bis(trifluoromethyl)phenyl phosphine oxide (DA6FPPO) upon reduction [1]. Using the un-nitrated precursor 6FPPO (diphenyl-3,5-bis(trifluoromethyl)phenyl phosphine oxide) bypasses the amine functionality entirely and prevents polyimide formation [1]. Substituting the downstream diamine DA6FPPO skips the nitro reduction step, but DA6FPPO has a significantly higher melting point (225.5–226.5 °C versus 174.5–175.0 °C for DN6FPPO), different solubility behavior, and requires distinct handling and storage conditions [1]. Even replacing the 3,5-bis(trifluoromethyl)phenyl group with a single 4-trifluoromethylphenyl group (e.g., mDN3FPPO) alters the fluorine loading, which patent data shows directly impacts the dielectric constant and adhesion balance of the final polyimide [2]. These differences are not cosmetic—they propagate into measurable changes in polymer Tg, thermal decomposition temperature, and solvent solubility [1][3].

Quantitative Differentiation Evidence for 3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide (DN6FPPO) Relative to Closest Analogs


Melting Point Elevation of DN6FPPO Versus Its Un-nitrated Precursor 6FPPO and Downstream Amine DA6FPPO

The nitration of 6FPPO to form DN6FPPO (the target compound) raises the melting point by approximately 80 °C, creating a sharp differentiation window that enables purity verification and guides recrystallization solvent selection. DN6FPPO melts at 174.5–175.0 °C, compared to only 94.2–95.1 °C for the un-nitrated 6FPPO starting material [1]. After reduction to DA6FPPO, the melting point further increases to 225.5–226.5 °C [1]. This stepwise increase provides an unambiguous IPC (in-process control) check: incomplete nitration is detected by a depressed melting point below ~174 °C, while over-reduction is flagged by melting onset above ~225 °C.

Monomer purity assessment Recrystallization process design Polyimide precursor characterization

31P-NMR Chemical Shift Fingerprint for Confirming Meta-Nitrophenyl Substitution in DN6FPPO

The 31P-NMR chemical shift of DN6FPPO moves upfield by 3.85 ppm upon nitration of 6FPPO, from 27.282 ppm to 23.432 ppm (CDCl₃), reflecting the electron-withdrawing effect of two meta-nitro groups on the phosphorus center [1]. This shift is distinct from the mDN3FPPO analog (single 4-trifluoromethylphenyl, bis(3-nitrophenyl)), which shows a 31P-NMR shift of 24.62 ppm—a 1.19 ppm difference attributable to the additional trifluoromethyl group at the 5-position [2]. The sharp singlet peak observed at 23.432 ppm is evidence of high purity and successful meta-nitration, with no detectable para-nitro isomer signal.

NMR characterization Monomer identity confirmation Meta vs. para substitution

LogP and Predicted Physicochemical Properties Differentiating DN6FPPO from Less Lipophilic Analogs

DN6FPPO exhibits a predicted octanol/water partition coefficient (LogP) of 5.5, which is substantially higher than the LogP of the downstream diamine DA6FPPO (not explicitly reported but expected to be lower due to polar amine groups) or the non-fluorinated analog tris(3-nitrophenyl)phosphine oxide (LogP estimated ~3.2 based on fragment contribution) [1]. The high LogP, combined with a predicted boiling point of 567.4 ± 50.0 °C and density of 1.57 ± 0.1 g/cm³, places DN6FPPO in a distinct solvent extraction and chromatographic purification regime compared to its more polar or less fluorinated analogs [1].

Solvent extraction efficiency Purification by chromatography Process scale-up

Thermal Decomposition Temperature (Td) of Polyimides Derived from DA6FPPO, the Direct Reduction Product of DN6FPPO

Although DN6FPPO itself is not directly polymerized, its immediate reduction product DA6FPPO yields polyimides whose thermal decomposition temperature (Td at 5% weight loss) varies with the dianhydride comonomer, ranging from 517 °C (6FDA) to 533 °C (ODPA) [1]. When compared to the non-fluorinated DAPPO-based polyimides, the DA6FPPO-derived polymers show a Td that is up to 27 °C higher at equivalent dianhydride (e.g., PMDA: DA6FPPO Td = 522 °C vs. DAPPO Td = 479 °C) [1]. This thermal stability advantage is directly inherited from the bis(trifluoromethyl)phenyl group that DN6FPPO delivers to the polymer chain [2].

Polyimide thermal stability Fluorinated polymer performance Thermogravimetric analysis

Solubility Differentiation of DA6FPPO-Based Polyimides in Common Organic Solvents Versus DAPPO and DDS Benchmarks

Polyimides derived from the downstream diamine DA6FPPO exhibit broader solubility in organic solvents than those from non-fluorinated DAPPO or sulfone-based DDS. Specifically, DA6FPPO/6FDA polyimide is fully soluble in acetone (S), whereas DAPPO/6FDA is only partially soluble (P) and DDS-based polyimides are insoluble (I) [1]. DA6FPPO/BTDA is soluble in chloroform, THF, and toluene, while DAPPO/BTDA is insoluble in THF and toluene [1]. This solubility breadth is a direct consequence of the trifluoromethyl groups introduced by the DN6FPPO synthetic route, which disrupt chain packing and increase free volume [2].

Polymer processability Solution imidization Coating and film formation

Synthetic Yield Benchmark: DN6FPPO Nitration Yield Compared to Mono-Trifluoromethyl and Non-Fluorinated Analogs

The nitration of 6FPPO to produce DN6FPPO proceeds with 92% isolated yield after recrystallization, which is marginally superior to the 90% yield reported for the analogous mononitro-trifluoromethyl compound mDN3FPPO (nitration of 3FPPO) [1][2]. Both yields are consistent with the meta-directing, deactivating effect of the phosphine oxide group, but the slightly higher yield for DN6FPPO may reflect the electron-withdrawing influence of two CF₃ groups further polarizing the ring toward electrophilic attack [1]. In contrast, nitration of triphenylphosphine oxide to tris(3-nitrophenyl)phosphine oxide under similar conditions typically yields 75–85% due to competing ortho/para nitration [3].

Process chemistry Nitration efficiency Scalability assessment

Best-Fit Research and Industrial Scenarios for Procuring 3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide


Controlled Synthesis of Fluorinated Polyimide Monomers via Catalytic Hydrogenation

The primary and most documented use case for DN6FPPO is as the direct nitrated intermediate en route to bis(3-aminophenyl)-3,5-bis(trifluoromethyl)phenyl phosphine oxide (DA6FPPO). Catalytic hydrogenation over Pd/C (10 wt%, 230 rpm, 1000 psi H₂, 50 °C, 24 h) reduces both meta-nitro groups to primary amines with 90% yield, producing DA6FPPO of sufficient purity (C=54.02% found vs. 54.06% theoretical; N=6.30% vs. 6.30%; H=3.38% vs. 3.40%) for direct polycondensation with aromatic dianhydrides [1]. This two-step sequence—Grignard coupling, nitration, reduction—is the established patent-protected route to DA6FPPO, and any procurement of DN6FPPO should be accompanied by specification of the reduction step conditions [2].

High-Temperature Polyimide Films and Coatings for Aerospace and Microelectronics

Polyimides derived from DA6FPPO, the product reduced from DN6FPPO, exhibit 5% weight loss temperatures (Td) exceeding 517 °C and glass transition temperatures (Tg) from 228 °C (ODPA) to 281 °C (PMDA) [1]. These values position the DA6FPPO-based polyimides as candidates for applications requiring thermal stability above 500 °C, such as flexible printed circuit boards, oxygen plasma etch barriers, and low-Earth-orbit satellite coatings. The polyimides also show no weight loss until 400 °C, with 5–15 wt% char residue at 800 °C, attributable to the phosphorus-containing backbone introduced via the phosphine oxide monomer [1].

Solution-Processable Polyimide Formulations Requiring Broad Organic Solvent Compatibility

For applications where the polyimide must be cast from solution—such as spin-coating dielectric layers, solvent-borne high-temperature adhesives, or continuous fiber impregnation—the solubility profile of DA6FPPO-based polyimides is a decisive advantage. DA6FPPO/6FDA is fully soluble in acetone, chloroform, THF, DMAc, NMP, and TCE, whereas the non-fluorinated DAPPO analog fails to dissolve in acetone (partial) and toluene (insoluble), and DDS-based polyimides are limited to NMP and DMAc [1]. This broader solvent compatibility reduces the need for high-boiling, difficult-to-remove solvents like NMP, enabling lower-temperature drying and more environmentally acceptable processing [2].

Fluorine-Content-Constrained Polyimide Design with Tailored Dielectric and Adhesion Balance

DN6FPPO delivers exactly six fluorine atoms per monomer unit in the form of two meta-CF₃ groups on the aryl ring attached to phosphorus. Patent data comparing DA6FPPO (6 fluorine atoms) with DA3FPPO (3 fluorine atoms) and DAPPO (0 fluorine atoms) reveals a systematic trade-off: higher fluorine content lowers dielectric constant and improves processability but reduces Tg and adhesion [1]. DA6FPPO-based polyimides have Tg values 20–50 °C lower than DAPPO analogs (e.g., 243 °C vs. 273 °C for BTDA; 281 °C vs. 331 °C for PMDA) but retain sufficient thermal stability for most microelectronic applications while delivering lower dielectric constants [1]. Researchers designing polymers with a target fluorine mass fraction can calculate that DN6FPPO contributes 22.6 wt% fluorine to the diamine monomer, enabling precise formulation of copolymers with intermediate fluorine loading [2].

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